2-(1-Aminoethyl)-5-fluorobenzonitrile
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Overview
Description
2-(1-Aminoethyl)-5-fluorobenzonitrile is an organic compound that features a benzene ring substituted with an aminoethyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminoethyl)-5-fluorobenzonitrile typically involves the following steps:
Reduction: The nitro group is reduced to an amino group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration, reduction, fluorination, and aminoethylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminoethyl)-5-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
2-(1-Aminoethyl)-5-fluorobenzonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1-Aminoethyl)-5-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions, while the fluorine atom can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(1-Aminoethyl)benzonitrile: Lacks the fluorine atom, which may result in different chemical properties and biological activity.
5-Fluorobenzonitrile: Lacks the aminoethyl group, which may affect its reactivity and interactions with biomolecules.
2-(1-Aminoethyl)-4-fluorobenzonitrile: The position of the fluorine atom is different, which can influence the compound’s properties and applications.
Uniqueness
2-(1-Aminoethyl)-5-fluorobenzonitrile is unique due to the presence of both the aminoethyl group and the fluorine atom on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased stability and lipophilicity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H9FN2 |
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Molecular Weight |
164.18 g/mol |
IUPAC Name |
2-(1-aminoethyl)-5-fluorobenzonitrile |
InChI |
InChI=1S/C9H9FN2/c1-6(12)9-3-2-8(10)4-7(9)5-11/h2-4,6H,12H2,1H3 |
InChI Key |
JPUCQNXVSSVRPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)C#N)N |
Origin of Product |
United States |
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